12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Overview
Description
12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a chiral phosphoric acid compound with the molecular formula C29H23O4P and a molecular weight of 466.46 . This compound is known for its unique structure, which includes a tetrahydrodiindeno framework fused with a dioxaphosphocine ring. It is primarily used in research settings, particularly in the field of asymmetric catalysis .
Preparation Methods
The synthesis of 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves several stepsThe reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .
Chemical Reactions Analysis
12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not yet widely used in medicine, its unique structure makes it a candidate for drug development studies.
Mechanism of Action
The mechanism of action of 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its role as a chiral catalyst. It facilitates asymmetric reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved include interactions with substrates at the active site of the catalyst, leading to the desired stereoselective transformations .
Comparison with Similar Compounds
Similar compounds to 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide include:
- (11bR)-4-Hydroxy-2,6-di(pyren-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide
- (11bs)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide
- (S)-12-Hydroxy-1,10-bis(2-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
These compounds share similar structural features but differ in their substituents, which can affect their catalytic properties and applications. The uniqueness of 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide lies in its specific combination of functional groups and its effectiveness as a chiral catalyst in asymmetric synthesis .
Properties
IUPAC Name |
12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23O4P/c30-34(31)32-27-23(19-7-3-1-4-8-19)13-11-21-15-17-29(25(21)27)18-16-22-12-14-24(28(33-34)26(22)29)20-9-5-2-6-10-20/h1-14H,15-18H2,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLOWQOMQSVXLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC=CC=C5)OP(=O)(OC6=C(C=CC1=C36)C7=CC=CC=C7)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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